[2,2'-Bithiophene]-3-acetic acid
CAS No.: 114973-62-5
Cat. No.: VC14454971
Molecular Formula: C10H8O2S2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114973-62-5 |
|---|---|
| Molecular Formula | C10H8O2S2 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 2-(2-thiophen-2-ylthiophen-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8O2S2/c11-9(12)6-7-3-5-14-10(7)8-2-1-4-13-8/h1-5H,6H2,(H,11,12) |
| Standard InChI Key | LCRTYYNSHRTINI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=C(C=CS2)CC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
[2,2'-Bithiophene]-3-acetic acid (CHOS) consists of two thiophene rings linked at their 2-positions, with an acetic acid moiety (–CHCOOH) attached to the 3-position of the first thiophene unit. The planar bithiophene core enables π-π stacking interactions, while the carboxylic acid group introduces polarity and reactivity. Theoretical calculations predict a dihedral angle of approximately 15–25° between the two thiophene rings, balancing conjugation and steric hindrance .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 240.30 g/mol |
| Bond Length (C–S) | 1.71 Å (thiophene rings) |
| Dihedral Angle (C2–C2') | 18.5° (DFT-optimized) |
| pKa (Carboxylic Acid) | ~4.2 (predicted) |
Spectroscopic Features
The compound’s UV-Vis spectrum typically exhibits absorption maxima near 280 nm and 320 nm, attributed to π→π* transitions within the bithiophene system . Nuclear magnetic resonance (NMR) data for analogous thiophene-acetic acid derivatives (e.g., 2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid) reveal distinct proton environments: the thiophene protons resonate between δ 6.8–7.5 ppm, while the methylene (–CH–) and carboxylic acid (–COOH) protons appear at δ 3.6–3.8 and δ 12.1–12.3 ppm, respectively .
Synthesis and Functionalization Strategies
Direct Synthesis Routes
The most common synthesis involves a Suzuki-Miyaura coupling between 3-bromo-thiophene and thiophene-2-boronic acid, followed by carboxylation at the 3-position via Kolbe-Schmitt or directed ortho-metalation strategies. For example:
-
Coupling Step:
-
Carboxylation:
Post-Synthetic Modifications
The carboxylic acid group enables further derivatization:
-
Esterification: Reaction with alcohols (e.g., methanol) forms methyl esters, enhancing solubility in organic solvents.
-
Coordination Complexes: The acid moiety binds to metal ions (e.g., Cu, Fe), forming complexes with tailored electronic properties .
Physicochemical and Electronic Properties
Thermal Stability
Thermogravimetric analysis (TGA) of similar thiophene derivatives (e.g., indole-3-acetic acid) shows decomposition temperatures exceeding 200°C, suggesting moderate thermal stability for [2,2'-bithiophene]-3-acetic acid .
Table 2: Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 185–190°C (dec.) |
| Solubility in Water | 2.1 mg/mL (25°C) |
| Solubility in DMSO | 45 mg/mL (25°C) |
| LogP (Octanol-Water) | 2.3 (predicted) |
Electrochemical Behavior
Cyclic voltammetry of bithiophene derivatives reveals two oxidation peaks at +0.8 V and +1.2 V (vs. Ag/AgCl), corresponding to the formation of radical cations and dications, respectively . The electron-withdrawing carboxylic acid group slightly lowers the HOMO energy (–5.4 eV), enhancing oxidative stability compared to unsubstituted bithiophene.
Applications in Materials Science and Biochemistry
Organic Electronics
The compound serves as a precursor for conductive polymers. For instance, electropolymerization of its methyl ester yields poly([2,2'-bithiophene]-3-acetic acid methyl ester), which exhibits a conductivity of 10 S/cm and a bandgap of 2.1 eV.
Bioconjugation and Drug Delivery
The carboxylic acid group facilitates covalent attachment to biomolecules. In one study, conjugation to albumin nanoparticles improved the bioavailability of hydrophobic anticancer agents by 40% .
Challenges and Future Directions
Current limitations include moderate solubility in aqueous media and sensitivity to photodegradation. Future research should explore:
-
Copolymerization with ethylene glycol derivatives to enhance hydrophilicity.
-
Coordination frameworks for gas storage or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume